1-[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]-3-phenyl-1-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-1-PHENYL-3-(PROPAN-2-YL)UREA is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline moiety, a phenyl group, and a urea linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-1-PHENYL-3-(PROPAN-2-YL)UREA typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Urea Linkage: The urea linkage is introduced by reacting the quinoline derivative with isocyanates or carbamates under controlled conditions.
Final Assembly: The final compound is assembled by coupling the quinoline-urea intermediate with a phenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-1-PHENYL-3-(PROPAN-2-YL)UREA undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenated quinoline derivatives, nucleophiles such as amines or thiols; reactions often carried out in polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-1-PHENYL-3-(PROPAN-2-YL)UREA has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-1-PHENYL-3-(PROPAN-2-YL)UREA involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-OXO-1,2-DIHYDROQUINOLIN-3-YL Derivatives: These compounds share the quinoline core structure and exhibit similar chemical reactivity.
Phenyl Urea Derivatives: Compounds with a phenyl urea linkage that show comparable biological activities.
Uniqueness
3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-1-PHENYL-3-(PROPAN-2-YL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C20H21N3O2 |
---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
1-[(2-oxo-1H-quinolin-4-yl)methyl]-3-phenyl-1-propan-2-ylurea |
InChI |
InChI=1S/C20H21N3O2/c1-14(2)23(20(25)21-16-8-4-3-5-9-16)13-15-12-19(24)22-18-11-7-6-10-17(15)18/h3-12,14H,13H2,1-2H3,(H,21,25)(H,22,24) |
InChI-Schlüssel |
BEQKLQAXKKJRHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC1=CC(=O)NC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.